2-Acetyl-5-methylthiophene oxime
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Overview
Description
2-Acetyl-5-methylthiophene oxime is a chemical compound with the molecular formula C7H9NOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-methylthiophene oxime typically involves the reaction of 2-acetyl-5-methylthiophene with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at an elevated temperature to facilitate the formation of the oxime group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-5-methylthiophene oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Acetyl-5-methylthiophene oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetyl-5-methylthiophene oxime depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetylthiophene
- 5-Methylthiophene-2-carboxaldehyde
- 2-Methyl-5-acetylthiophene
Uniqueness
2-Acetyl-5-methylthiophene oxime is unique due to the presence of both an acetyl group and an oxime group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other thiophene derivatives.
Properties
CAS No. |
1956-44-1 |
---|---|
Molecular Formula |
C7H9NOS |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
(NZ)-N-[1-(5-methylthiophen-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C7H9NOS/c1-5-3-4-7(10-5)6(2)8-9/h3-4,9H,1-2H3/b8-6- |
InChI Key |
PSNLEFAJCBPCPQ-VURMDHGXSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C(=N\O)/C |
Canonical SMILES |
CC1=CC=C(S1)C(=NO)C |
Origin of Product |
United States |
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